molecular formula C20H23N3O3S B2615721 N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,5-trimethyl-benzenesulfonamide CAS No. 881290-49-9

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,5-trimethyl-benzenesulfonamide

Cat. No.: B2615721
CAS No.: 881290-49-9
M. Wt: 385.48
InChI Key: XKIGEFMZTZNXGC-UHFFFAOYSA-N
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Description

The compound N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,5-trimethyl-benzenesulfonamide features a pyrazolone core substituted with a 2,4,5-trimethylbenzenesulfonamide group. This structural motif is common in medicinal chemistry, particularly in anti-inflammatory and analgesic agents, due to the pyrazolone ring's ability to modulate biological targets such as cyclooxygenases (COX) . The sulfonamide group enhances solubility and electronic interactions with target proteins, while the methyl substituents on the benzene ring influence steric and lipophilic properties .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-13-11-15(3)18(12-14(13)2)27(25,26)21-19-16(4)22(5)23(20(19)24)17-9-7-6-8-10-17/h6-12,21H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIGEFMZTZNXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,5-trimethyl-benzenesulfonamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and heated at 50°C while stirring for 3 hours, resulting in an orange solution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,5-trimethyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,5-trimethyl-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,5-trimethyl-benzenesulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzenesulfonamide Group

The benzenesulfonamide substituent is a critical determinant of physicochemical and biological properties. A comparison with analogs highlights the following:

Compound Substituent on Benzenesulfonamide Key Properties/Effects Reference ID
Target compound 2,4,5-Trimethyl Enhanced lipophilicity (predicted logP ~3.5) due to methyl groups; potential for improved membrane permeability compared to polar substituents .
4-Methyl analog 4-Methyl Reduced steric hindrance compared to trimethyl substitution; moderate cytotoxic activity in pyridine-based derivatives (IC₅₀ ~50 μM) .
4-Fluoro-2-methyl analog 4-Fluoro-2-methyl Increased acidity (pKa ~6.22) due to electron-withdrawing fluorine; may enhance hydrogen bonding with target residues .
4-(N-(Pyrimidin-2-yl)sulfamoyl) analog 4-(Pyrimidin-2-yl-sulfamoyl) Significant decrease in cytotoxic activity (IC₅₀ >100 μM), likely due to bulky substituent impairing target binding .

Comparison with Acetamide Derivatives

Replacement of the sulfonamide group with acetamide alters electronic and steric profiles:

  • Crystallographic data show intermolecular N–H···O hydrogen bonds stabilizing the structure .
  • Target sulfonamide : The sulfonamide group (SO₂NH) provides stronger hydrogen-bond acceptor capacity compared to acetamide (CONH), which may improve target affinity .

Pyrimidine and Thiophene Hybrids

  • Compound 22 (): A pyridin-2-one derivative with acetyl and bis(4-methylphenyl) groups exhibits high synthetic yield (87%) and crystallizes as white crystals. The extended π-system may facilitate stacking interactions in biological targets .
  • Target compound : The absence of fused aromatic rings simplifies synthesis but may limit π-π interactions compared to pyrimidine hybrids.

Crystallographic and Structural Insights

  • Crystal packing : The target compound’s trimethylbenzenesulfonamide group likely adopts a planar conformation, as seen in analogs like N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzenesulfonamide (), where the sulfonamide oxygen participates in N–H···O hydrogen bonds (d ≈ 2.8 Å) .
  • Torsional angles : In N-(pyrazol-4-yl)formamide (), the pyrazolone ring exhibits a dihedral angle of 12.5° with the formamide group, suggesting flexibility. The trimethyl substitution in the target compound may restrict rotation, favoring a specific bioactive conformation .

Biological Activity

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,5-trimethyl-benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

The molecular formula for this compound is C15H20N4O2SC_{15}H_{20}N_{4}O_{2}S. The compound has a molecular weight of 320.41 g/mol and features a complex structure that contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds derived from pyrazole structures exhibit a variety of biological activities including anti-inflammatory, analgesic, and anticancer effects. The specific compound has been evaluated for its cytotoxicity against various cancer cell lines.

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound exhibited significant cytotoxic effects against multiple cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
    • IC50 values for these cell lines were reported as follows:
      • MCF7 : 12.50 µM
      • A549 : 26 µM
      • HepG2 : 17.82 µM
    These values suggest that the compound has a promising profile as an anticancer agent (see Table 1 for detailed IC50 values).
Cell LineIC50 (µM)Reference
MCF712.50
A54926.00
HepG217.82

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : The compound has been shown to increase the expression of pro-apoptotic factors such as p53 and caspase-3 in cancer cells.
    "The activation of apoptotic pathways by the compound indicates its potential as a therapeutic agent in cancer treatment."

Anti-inflammatory Effects

In addition to its anticancer properties, this pyrazole derivative has demonstrated anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and shows promise as a treatment for inflammatory diseases.

Case Studies

A recent study investigated the effects of this compound on tumor growth in an animal model. The results indicated a significant reduction in tumor size compared to control groups treated with saline.

  • Study Design :
    • Model : Xenograft model using A549 cells.
    • Treatment : Administered daily doses of the compound over four weeks.
    • Results : Tumor volume decreased by approximately 40% compared to untreated controls.

Q & A

Q. How can researchers optimize the synthesis of this compound to achieve high yields and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For analogous sulfonamide-pyrazole derivatives, step-wise condensation reactions (e.g., sulfonylation of pyrazole precursors) are employed. Temperature (e.g., 273–298 K) and pH (acidic or neutral conditions) must be tightly regulated to minimize side reactions. For example, carbodiimide coupling agents like EDC·HCl in dichloromethane with triethylamine as a base have been used for amide bond formation . Post-synthesis purification via recrystallization or column chromatography ensures purity.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Multimodal characterization is critical:
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹, pyrazole C=O at ~1650 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–7.8 ppm) .
  • X-ray Crystallography : Confirms molecular geometry and packing (e.g., orthorhombic crystal systems with space group P2₁2₁2₁) .

Q. How is X-ray crystallography employed to determine molecular conformation and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100–293 K) minimizes thermal motion artifacts. Key parameters include unit cell dimensions (a, b, c), volume (V), and Z-value. For example, a derivative with a = 8.422 Å, b = 9.295 Å, and c = 14.501 Å showed intramolecular H-bonding (N–H⋯O) stabilizing the pyrazole-sulfonamide core . Refinement with R factors < 0.05 ensures accuracy .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the stability and reactivity of this sulfonamide-pyrazole derivative?

  • Methodological Answer : Intramolecular H-bonding (e.g., N–H⋯O between pyrazole and sulfonamide groups) reduces conformational flexibility, enhancing thermal stability. This bonding also modulates reactivity by shielding electrophilic sites, as seen in analogs where H-bonding lowered hydrolysis rates under basic conditions . Quantum mechanical calculations (DFT) can quantify bond energies and predict reactivity trends .

Q. What methodologies are used to analyze crystallographic data discrepancies in derivatives of this compound?

  • Methodological Answer : Discrepancies in dihedral angles or packing motifs are resolved by comparing isostructural analogs. For instance, steric repulsion in a dichlorophenyl derivative caused a 64.8° dihedral angle between pyrazole and acetamide groups, differing from unsubstituted analogs . High-resolution SCXRD (≤0.8 Å) and Hirshfeld surface analysis clarify steric/electronic effects .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR chemical shifts) across substituted analogs?

  • Methodological Answer : Contradictions arise from substituent electronic effects (e.g., electron-withdrawing groups deshield adjacent protons). For example, methyl vs. chloro substituents alter chemical shifts by ±0.3 ppm. Standardized protocols (e.g., solvent = DMSO-d₆, 500 MHz instruments) and computational NMR prediction (e.g., ACD/Labs) reconcile discrepancies .

Q. What strategies evaluate the pharmacological potential of this compound against specific biological targets?

  • Methodological Answer :
  • Molecular Docking : Pyrazole and sulfonamide moieties often target cyclooxygenase-2 (COX-2) or carbonic anhydrase. Docking studies using AutoDock Vina assess binding affinity (e.g., ΔG < −7 kcal/mol suggests strong inhibition) .
  • In Vitro Assays : Enzymatic inhibition assays (e.g., COX-2 IC₅₀) and cytotoxicity screening (e.g., MTT on cancer cell lines) validate activity. Derivatives with methoxy groups showed enhanced antimicrobial activity (MIC = 8–32 µg/mL) .

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